2-Methoxy[1]benzothieno[2,3-c]quinoline
Description
2-Methoxy[1]benzothieno[2,3-c]quinoline is a polycyclic heteroaromatic compound featuring a fused benzothiophene and quinoline scaffold with a methoxy substituent. Its synthesis typically involves photocyclization or cross-coupling reactions, as seen in related benzothienoquinoline derivatives . The compound exhibits a helical conformation due to steric overcrowding, as confirmed by X-ray crystallography and computational studies . This structural distortion leads to unique electronic properties, such as elongated C-C bonds in the inner helix, which influence its reactivity and spectroscopic signatures .
Properties
Molecular Formula |
C16H11NOS |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-methoxy-[1]benzothiolo[2,3-c]quinoline |
InChI |
InChI=1S/C16H11NOS/c1-18-10-6-7-13-12(8-10)16-11-4-2-3-5-14(11)19-15(16)9-17-13/h2-9H,1H3 |
InChI Key |
KILBRVYOEDVOGY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C3C4=CC=CC=C4SC3=CN=C2C=C1 |
Canonical SMILES |
COC1=CC2=C3C4=CC=CC=C4SC3=CN=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Benzo[h][1]benzothieno[2,3-c]quinoline
- Structure : Similar fused system but lacks the methoxy group.
- Synthesis : Prepared via photocyclization of diarylacetylene precursors .
- Key Differences : The absence of the methoxy group reduces steric hindrance and alters electronic properties. NMR studies reveal distinct chemical shifts for carbons near the methoxy position in 2-methoxy derivatives .
Dibenzo[f,h]benzothieno[2,3-c]quinoline
- Structure : Contains an additional benzene ring fused to the benzothiophene moiety.
- Synthesis : Achieved through multi-step photocyclization and triazolo-functionalization .
- Key Differences : Extended conjugation increases molecular rigidity and redshifts UV-Vis absorption compared to 2-methoxy derivatives .
Thieno[2,3-c]quinoline Derivatives
- Examples: 2-(3-Methoxyphenyl)-4-phenylthieno[3,2-c]quinoline (5c) ; furo[2,3-c]quinoline 5-oxide derivatives .
- Synthesis : Suzuki-Miyaura cross-coupling for aryl substitution or N-oxide formation .
- Key Differences: Replacement of benzothiophene with thiophene or furan alters aromaticity and solubility. For instance, furoquinolines exhibit enhanced solubility in polar solvents .
Physicochemical Properties
Key Observations :
Computational and Spectroscopic Insights
- DFT Studies : The helical twist in 2-methoxy derivatives results in elongated C-C bonds (1.48–1.52 Å) at the inner helix, distinguishing them from planar analogues .
- NMR Reassignments: For [1]benzothieno[2,3-c]naphthoquinolines, $^{13}\text{C}$ signals for carbons 7a and 13b were revised based on computational data, highlighting the need for combined experimental/theoretical approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
